tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under specific conditions to ensure regio- and chemoselectivity, leading to the formation of the desired product. Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens and nucleophiles are often used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and enzymes at the molecular level.
Comparison with Similar Compounds
tert-Butyl 2-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be compared with other similar compounds such as:
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-8-6-16-9(5-10(13)14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3,(H2,13,14) |
InChI Key |
HZACHNIQWQVEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=N2)N)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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